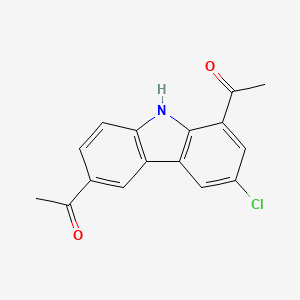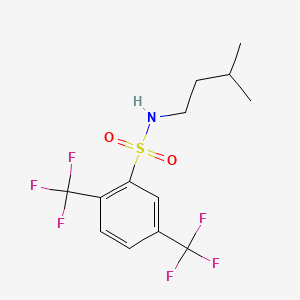![molecular formula C17H18N4O4S2 B13377061 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a complex organic compound that features both thiazole and isoxazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents include acetyl chloride, methylamine, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole or isoxazole rings.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and isoxazole rings can bind to enzymes and receptors, modulating their activities. This interaction can inhibit or activate biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is unique due to its combined thiazole and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18N4O4S2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N4O4S2/c1-9-10(2)20-25-16(9)21-27(23,24)14-7-5-13(6-8-14)19-17-18-11(3)15(26-17)12(4)22/h5-8,21H,1-4H3,(H,18,19) |
InChI-Schlüssel |
DNPHDYQYRGRPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Amino-8-phenyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone](/img/structure/B13376978.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)

![2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone](/img/structure/B13376986.png)

![6-(4-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377000.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B13377015.png)

![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)
